An In-depth Technical Guide to 3-(Trimethylsilyl)cyclopentene: Properties, Reactivity, and Synthetic Utility
An In-depth Technical Guide to 3-(Trimethylsilyl)cyclopentene: Properties, Reactivity, and Synthetic Utility
This guide offers a comprehensive technical overview of 3-(Trimethylsilyl)cyclopentene, a versatile organosilicon compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind its chemical behavior and its strategic application in modern organic synthesis.
Introduction: The Strategic Value of an Allylsilane
3-(Trimethylsilyl)cyclopentene belongs to the class of allylsilanes, which are powerful intermediates in organic synthesis. The strategic placement of the trimethylsilyl (TMS) group adjacent to a double bond imparts unique reactivity that allows for regio- and stereocontrolled carbon-carbon bond formation.[1] Unlike more reactive organometallic reagents, allylsilanes like 3-(trimethylsilyl)cyclopentene offer a desirable balance of stability and nucleophilicity, making them robust and reliable reagents in complex synthetic pathways.[1][2] They are generally stable towards moisture and oxygen, and their reactions can often be monitored by NMR spectroscopy due to the distinct signal of the TMS protons.[2] This guide will elucidate the core chemical properties, synthesis, and reaction mechanisms that underpin the utility of this specific cyclic allylsilane.
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties and safety requirements is a prerequisite for its effective and safe implementation in any experimental setting.
Physical Properties
3-(Trimethylsilyl)cyclopentene is a colorless liquid with properties that make it suitable for a variety of standard organic reaction conditions.
| Property | Value | Source |
| CAS Number | 14579-08-9 | [3] |
| Molecular Formula | C₈H₁₆Si | [] |
| Molecular Weight | 140.30 g/mol | [] |
| Boiling Point | 144 °C | [3][] |
| Density | 0.823 g/mL | [3][] |
| Refractive Index (n²⁰/D) | 1.4560 | [3] |
| Flash Point | 26 °C | [3] |
Safety and Handling
As a flammable liquid, appropriate precautions must be taken when handling 3-(Trimethylsilyl)cyclopentene.
| Hazard Information | Precautionary Measures |
| GHS Hazard Statements | H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Handling | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use non-sparking tools and take action to prevent static discharges. Wear protective gloves, clothing, and eye/face protection.[5] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. For long-term stability and to prevent peroxide formation, refrigeration is recommended.[5][6] |
| Incompatibility | Strong oxidizing agents.[5][6] |
Spectroscopic Characterization
The structural identity and purity of 3-(Trimethylsilyl)cyclopentene are typically confirmed using a combination of NMR, IR, and mass spectrometry.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | A prominent singlet for the nine TMS protons (Si(CH₃)₃) is expected at ~0.0-0.2 ppm. Olefinic protons of the cyclopentene ring would appear in the range of ~5.5-6.0 ppm, with allylic and aliphatic protons appearing at distinct chemical shifts further upfield. |
| ¹³C NMR | The TMS carbons will produce a signal near 0 ppm. The sp² carbons of the double bond will be found in the ~120-140 ppm region, while the sp³ carbons will be in the upfield aliphatic region. |
| Infrared (IR) Spectroscopy | The spectrum will be dominated by C-H stretching vibrations from the alkyl and vinyl groups (~2850-3000 cm⁻¹ and ~3030 cm⁻¹, respectively). A C=C stretching vibration should be observable in the 1600-1680 cm⁻¹ region.[7] The Si-C bond vibrations appear in the fingerprint region. |
| Mass Spectrometry (MS) | Under electron ionization (EI), a characteristic and often abundant fragment ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ cation, is a key indicator of the trimethylsilyl group.[8] The molecular ion peak [M]⁺ would be observed at m/z 140. |
Synthesis of 3-(Trimethylsilyl)cyclopentene
The synthesis of allylsilanes can be achieved through various methods. Modern catalytic approaches are often favored for their efficiency and selectivity.
General Synthetic Strategies
Several robust methods exist for the formation of allylsilanes:
-
From Allylic Halides/Alcohols: Reaction of an appropriate cyclopentenyl precursor (e.g., 3-chlorocyclopentene) with a silylating agent, often involving a Grignard reagent or other organometallic intermediates.
-
Catalytic Silylation: Palladium- or nickel-catalyzed reactions using allylic alcohols and disilanes or silylzinc reagents offer mild and highly regioselective routes to allylsilanes.[9]
-
Hydrosilylation: Copper-catalyzed hydrosilylation of conjugated dienes like cyclopentadiene can also provide access to these structures.[9]
Example Protocol: Palladium-Catalyzed Allylic Silylation
This protocol is a representative example of a modern, efficient method for synthesizing allylsilanes, adapted from established literature procedures.[9]
Objective: To synthesize 3-(trimethylsilyl)cyclopentene from 3-cyclopenten-1-ol and hexamethyldisilane.
Materials:
-
3-Cyclopenten-1-ol
-
Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) to anhydrous toluene. Stir the mixture for 15 minutes at room temperature to form the active catalyst complex.
-
Reagent Addition: To the catalyst solution, add 3-cyclopenten-1-ol (1.0 equivalent) followed by hexamethyldisilane (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter it through a short plug of silica gel to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by fractional distillation or flash column chromatography on silica gel to yield pure 3-(trimethylsilyl)cyclopentene.
Chemical Reactivity and Mechanistic Principles
The reactivity of 3-(trimethylsilyl)cyclopentene is dominated by its identity as an allylsilane. The C-Si bond is highly electron-releasing and capable of stabilizing a positive charge at the β-position through a phenomenon known as σ-π hyperconjugation.[2] This electronic effect is the cornerstone of its synthetic utility.
Caption: A typical experimental workflow for the synthesis of 3-(trimethylsilyl)cyclopentene.
Electrophilic Substitution (Hosomi-Sakurai Reaction)
The most significant reaction of allylsilanes is their Lewis acid-promoted addition to electrophiles. An electrophile attacks the double bond at the γ-carbon (the carbon furthest from the TMS group), generating a carbocation intermediate. This cation is stabilized by the adjacent C-Si bond. A subsequent, irreversible loss of the silyl group forms a new double bond and completes the reaction.[1][2]
This process results in a regiospecific transformation where the carbon-carbon bond forms exclusively at the γ-position of the allylsilane, and the double bond shifts.[1]
Caption: Mechanism of Lewis acid-catalyzed electrophilic substitution on an allylsilane.
Causality of Experimental Choice: The choice of Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) is critical.[1] Stronger Lewis acids are required for less reactive electrophiles. The stoichiometry can range from catalytic to stoichiometric depending on the substrate, as the Lewis acid may coordinate with the electrophile or the product. The reaction is typically performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.
Common electrophiles include:
-
Carbonyl Compounds (Aldehydes and Ketones): Yielding homoallylic alcohols.[1]
-
Acetals and Ketals: Reacting cleanly to give homoallylic ethers.[2]
-
α,β-Unsaturated Ketones: Undergoing conjugate addition to yield δ,ε-enones.[1]
-
Iminium Ions: Providing access to homoallylic amines.[2]
Cycloaddition Reactions
The electron-rich double bond of 3-(trimethylsilyl)cyclopentene can participate in various cycloaddition reactions. These reactions are valuable for constructing more complex cyclic and polycyclic frameworks, leveraging the directing and stabilizing effects of the TMS group.[10][11]
Applications in Drug Development and Organic Synthesis
The ability to form C-C bonds with high regiocontrol makes 3-(trimethylsilyl)cyclopentene a valuable building block in the synthesis of complex molecules, including natural products and pharmaceutical agents.
-
Five-Membered Ring Annulation: It serves as a key reagent in annulation strategies to construct functionalized cyclopentane and cyclopentene rings, which are common motifs in bioactive molecules.[10][11][12]
-
Stereocontrolled Synthesis: When chiral electrophiles or catalysts are used, the addition reactions can proceed with high diastereoselectivity, enabling the construction of specific stereocenters.
-
Masked Enolate Equivalent: The allylsilane functionality can be considered a masked enolate. After the addition reaction, the newly formed double bond can be cleaved via ozonolysis to reveal a carbonyl group, expanding its synthetic versatility.[2]
Conclusion
3-(Trimethylsilyl)cyclopentene is more than a simple organosilicon compound; it is a strategic tool for precise and reliable molecular construction. Its stability, coupled with the predictable and powerful reactivity imparted by the allylsilane functional group, ensures its place in the modern synthetic chemist's toolkit. A thorough understanding of the mechanistic principles governing its reactions, particularly the stabilizing effect of the silicon on β-carbocations, allows researchers to harness its full potential in the efficient synthesis of complex and high-value chemical entities.
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